molecular formula C22H17NO4 B13124001 1-Hydroxy-4-[4-(2-hydroxyethyl)anilino]anthracene-9,10-dione CAS No. 71335-86-9

1-Hydroxy-4-[4-(2-hydroxyethyl)anilino]anthracene-9,10-dione

Cat. No.: B13124001
CAS No.: 71335-86-9
M. Wt: 359.4 g/mol
InChI Key: HEIUNTCQZMXSDO-UHFFFAOYSA-N
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Description

1-Hydroxy-4-((4-(2-hydroxyethyl)phenyl)amino)anthracene-9,10-dione is a complex organic compound that belongs to the anthracene derivative family. This compound is characterized by its unique structure, which includes a hydroxy group, an amino group, and an anthracene backbone. It is known for its interesting photophysical and electrochemical properties, making it a subject of extensive research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-4-((4-(2-hydroxyethyl)phenyl)amino)anthracene-9,10-dione typically involves multiple steps, starting from anthracene derivatives. One common method is the Suzuki/Sonogashira cross-coupling reaction, which is known for its efficiency in forming carbon-carbon bonds. The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents under controlled temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using fixed-bed oxidation methods. For example, anthracene can be oxidized in the presence of vanadium pentoxide catalysts at high temperatures to produce the desired anthracene derivatives . This method ensures high yield and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-4-((4-(2-hydroxyethyl)phenyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: It can be reduced to form hydroquinones, which have applications in dye synthesis.

    Substitution: The hydroxy and amino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, hydroquinones, and various substituted anthracene derivatives, each with unique properties and applications .

Scientific Research Applications

1-Hydroxy-4-((4-(2-hydroxyethyl)phenyl)amino)anthracene-9,10-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Hydroxy-4-((4-(2-hydroxyethyl)phenyl)amino)anthracene-9,10-dione involves its ability to interact with biological molecules. It can intercalate with DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapies. The compound also interacts with various enzymes and proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Hydroxy-4-((4-(2-hydroxyethyl)phenyl)amino)anthracene-9,10-dione stands out due to its unique combination of hydroxy and amino groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

71335-86-9

Molecular Formula

C22H17NO4

Molecular Weight

359.4 g/mol

IUPAC Name

1-hydroxy-4-[4-(2-hydroxyethyl)anilino]anthracene-9,10-dione

InChI

InChI=1S/C22H17NO4/c24-12-11-13-5-7-14(8-6-13)23-17-9-10-18(25)20-19(17)21(26)15-3-1-2-4-16(15)22(20)27/h1-10,23-25H,11-12H2

InChI Key

HEIUNTCQZMXSDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)O)NC4=CC=C(C=C4)CCO

Origin of Product

United States

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